Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-
Overview
Description
Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-: is a chemical compound with the molecular formula C8H8BrF2O It is characterized by the presence of a bromine atom, two fluorine atoms, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced through various methods, including the use of oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- can be oxidized to form corresponding carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-bromo-alpha-(methyl)-
- Benzenemethanol, 4-chloro-alpha-(difluoromethyl)-
- Benzenemethanol, 4-bromo-alpha-(trifluoromethyl)-
Uniqueness
Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- is unique due to the specific arrangement of bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The presence of the (alphaR) configuration adds to its stereochemical complexity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-difluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLWDXHRYFAPX-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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